molecular formula C15H14N2O5 B2634362 (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate CAS No. 868680-14-2

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate

Cat. No. B2634362
CAS RN: 868680-14-2
M. Wt: 302.286
InChI Key: GRFVOMSDFHBYIE-UHFFFAOYSA-N
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Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate, also known as MNOPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNOPP is a pyridine derivative that is synthesized through a multi-step process.

Scientific Research Applications

Antibacterial Activity

Compounds structurally related to "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate" have been synthesized and evaluated for their antibacterial properties. For instance, novel series of coumarin derivatives have shown promising antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (El-Haggar et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been determined through X-ray diffraction and quantum chemical DFT analysis. These studies provide essential insights into the molecular conformations, hydrogen bonding, and electronic structure, which are crucial for understanding the chemical reactivity and designing of materials with desired properties (Kucharska et al., 2013).

Synthetic Applications

The synthetic versatility of related nitro and pyridinyl compounds has been explored in various chemical transformations. These studies demonstrate the utility of such compounds in synthesizing a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical research and material science (Rahmati & Khalesi, 2012).

Mechanism of Action

properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFVOMSDFHBYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate

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